molecular formula C15H10BrCl2NO2 B1583989 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide CAS No. 285158-15-8

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

Cat. No. B1583989
M. Wt: 387.1 g/mol
InChI Key: BXAWZJZMYSSHAK-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a chemical compound used in the synthesis of Cloxazolam and its metabolites . It is also known as “2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” and is referred to as “Cloxazolam Impurity 1” in some contexts .


Molecular Structure Analysis

The molecular formula of this compound is C15H10BrCl2NO2 . The structure of this compound can be represented by the SMILES notation: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)Cl .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 387.06 . It has a boiling point of 575.3±50.0 °C (Predicted) and a density of 1.611 . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis and Microbiocidal Activity : N-(4-bromo-2-methylphenyl)-2-chloroacetamide, a compound similar to the one , has been synthesized and found to exhibit significant microbiocidal activity in coatings, indicating its potential in material sciences and protective applications (Ren Yu-hong & Oai Joint, 2002).

  • Antimicrobial Potential and QSAR Analysis : A study focused on N-(substituted phenyl)-2-chloroacetamides, including variants similar to the specified compound, demonstrated antimicrobial activity against various pathogens like Escherichia coli and Staphylococcus aureus. This is supported by quantitative structure-activity relationship (QSAR) analysis, suggesting its relevance in pharmaceutical research (Bogdanović et al., 2021).

  • Lipophilicity and Pharmacokinetics Prediction : Another study examined the biological potential and properties affecting the biological activity of N-(substituted phenyl)-2-chloroacetamides, showing the feasibility of using simple experimental techniques to predict essential properties like lipophilicity, which are crucial in drug development (Vastag et al., 2018).

  • Anticancer Activities : Derivatives of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide, related to the specified chloroacetamide, were prepared and investigated for their anticancer activities. Some derivatives showed notable activity, highlighting the compound's potential in cancer research (Tay et al., 2012).

  • Potential Biological Activity Assessment : The lipophilicity of N-(substituted phenyl)-2-chloroacetamides was studied as a descriptor for potential biological activity, emphasizing its importance in pharmaceutical sciences (Apostolov et al., 2015).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for this compound are not available, its use in the synthesis of Cloxazolam suggests potential applications in the development of new anxiolytic, anticonvulsant, sedative, and antidepressant drugs .

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO2/c16-9-5-6-13(19-14(20)8-17)11(7-9)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWZJZMYSSHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343070
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

CAS RN

285158-15-8
Record name N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285158-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kaur, HS Yathirajan, AS Dayananda… - … New Crystal Structures, 2013 - degruyter.com
Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2 Page 1 Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide …
Number of citations: 6 www.degruyter.com
F Rashid - 2021 - search.proquest.com
A series of α2/3-subtype selective GABA A receptor agonist imidazodiazepines (IBZs) were synthesized and investigated. The lead compound (KRM-II-81) exhibited anxiolytic, …
Number of citations: 1 search.proquest.com
D Xia, F Feng - Zeitschrift für Kristallographie-New Crystal Structures, 2013 - degruyter.com
C 8 H 14 N 8 S 2 , monoclinic, P2 1 /n (no. 14), a = 8.455(1) Å, b = 9.7574(8) Å, c = 8.9024(9) Å, β = 116.23(1), V = 658.8 Å 3 , Z = 2, R gt (F) = 0.0528, wR ref (F 2 ) = 0.1224, T = 293 K. …
Number of citations: 0 www.degruyter.com
ИА Новаков, МЮ Плетнева, МБ Навроцкий… - 2016 - elibrary.ru
Изобретение относится к способу получения 7-бром-5-(2-хлорфенил)-1, 3-дигидро-2H-1, 4-бензодиазепин-2-она-активному началу оригинального отечественного …
Number of citations: 0 elibrary.ru

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